SHS4121705

Description

Propriétés

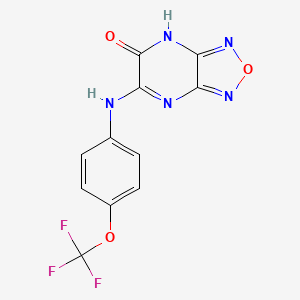

IUPAC Name |

5-[4-(trifluoromethoxy)anilino]-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N5O3/c12-11(13,14)21-6-3-1-5(2-4-6)15-9-10(20)17-8-7(16-9)18-22-19-8/h1-4H,(H,15,16,18)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQQMHFCVPYYAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of SHS4121705: A Technical Guide

For Immediate Release

This technical document provides an in-depth analysis of the mechanism of action of SHS4121705, a novel, orally bioavailable small molecule with therapeutic potential in metabolic diseases. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease, mitochondrial biology, and pharmacology.

Core Mechanism: Mitochondrial Uncoupling

This compound functions as a mitochondrial uncoupler .[1][2][3] It disrupts the electrochemical gradient across the inner mitochondrial membrane, a process central to cellular energy production.

In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This force drives ATP synthase to produce ATP, the primary energy currency of the cell. This compound introduces an alternative pathway for protons to re-enter the matrix, bypassing ATP synthase.[4] This uncoupling of nutrient oxidation from ATP production leads to an increase in the metabolic rate as the cell attempts to compensate for the reduced efficiency of ATP synthesis to meet its energy demands.[4]

The active component of this compound is a 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core, where the hydroxyl group acts as the proton transporter across the mitochondrial inner membrane.[2][5]

Quantitative Efficacy and Pharmacokinetics

This compound has demonstrated significant biological activity in both in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Reference |

| EC₅₀ (Oxygen Consumption Rate) | 4.3 µM | L6 rat myoblasts | [1][2][5] |

| IC₅₀ | 4.3 µM | L6 myoblasts | [3] |

Table 1: In Vitro Activity of this compound

| Parameter | Value | Animal Model | Dosing Regimen | Reference |

| Cₘₐₓ | 81 µM | Mice | 10 mg/kg (oral gavage) | [4][6] |

| t₁/₂ | 5.7 h | Mice | 10 mg/kg (oral gavage) | [6] |

| Effect on Liver Triglycerides | Reduction | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [1][2] |

| Effect on Plasma ALT | Reduction | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [1] |

| Effect on NAFLD Activity Score | Reduction | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [2] |

| Effect on Fibrosis | Improvement | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [2] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Experimental Protocols

In Vitro Oxygen Consumption Rate (OCR) Assay

The mitochondrial uncoupling activity of this compound was quantified by measuring the oxygen consumption rate in L6 rat myoblast cells.[4]

-

Cell Culture: L6 rat myoblasts are cultured under standard conditions.

-

Assay Principle: An Agilent Seahorse XF analyzer is used to measure real-time OCR.[4] An increase in OCR upon treatment with a compound is indicative of mitochondrial uncoupling.[4]

-

Procedure:

-

L6 cells are seeded in Seahorse XF microplates.

-

Cells are treated with increasing concentrations of this compound.

-

OCR is monitored over a 90-minute period.[4]

-

The EC₅₀ value is calculated from the dose-response curve of OCR.

-

In Vivo Efficacy in STAM™ Mouse Model of NASH

The therapeutic potential of this compound for non-alcoholic steatohepatitis (NASH) was evaluated using the STAM™ mouse model.[1][2]

-

Animal Model: The STAM™ model is a widely used model that recapitulates the progression of NASH from steatosis to fibrosis.

-

Dosing: this compound is administered to the mice at a dose of 25 mg/kg per day, mixed in their diet.[1][3]

-

Efficacy Endpoints:

-

Liver Triglyceride Levels: Measured to assess the impact on hepatic steatosis.[1]

-

Plasma Alanine Aminotransferase (ALT): A biomarker for liver damage.[1]

-

NAFLD Activity Score (NAS): Histological scoring of steatosis, lobular inflammation, and hepatocellular ballooning.[2]

-

Fibrosis: Histological assessment of collagen deposition in the liver.[2]

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to characterize its activity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

SHS4121705: A Technical Whitepaper on a Novel Mitochondrial Protonophore for Nonalcoholic Steatohepatitis (NASH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHS4121705 is a novel, orally bioavailable small molecule that functions as a mitochondrial uncoupling agent. As a derivative of the well-characterized protonophore BAM15, this compound demonstrates improved aqueous solubility and pharmacokinetic properties. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action as a mitochondrial protonophore and its therapeutic potential in the context of nonalcoholic steatohepatitis (NASH). The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic application of mitochondrial uncouplers.

Introduction: The Role of Mitochondrial Uncoupling in Metabolic Disease

Mitochondrial oxidative phosphorylation is a fundamental cellular process that couples the oxidation of nutrients to the production of ATP. This process generates a proton motive force across the mitochondrial inner membrane, which is utilized by ATP synthase to generate ATP.[1] Mitochondrial uncouplers are molecules that dissipate this proton gradient by transporting protons back into the mitochondrial matrix, independent of ATP synthase.[2] This "uncoupling" of respiration from ATP synthesis leads to an increase in the oxygen consumption rate (OCR) as the cell attempts to compensate for the reduced efficiency of ATP production.[2]

The therapeutic potential of mitochondrial uncouplers lies in their ability to increase energy expenditure, which can be beneficial in metabolic diseases such as obesity and NASH.[2][3] By promoting the oxidation of fatty acids and other substrates, these agents can reduce the accumulation of lipids in tissues like the liver.[2] However, the development of safe and effective mitochondrial uncouplers has been challenging due to a narrow therapeutic window and the risk of off-target effects, such as hyperthermia.[3]

This compound emerges from a structure-activity relationship (SAR) program aimed at optimizing the properties of the mitochondrial uncoupler BAM15.[2][4] Specifically, this compound was designed to improve upon the physicochemical and pharmacokinetic profiles of its parent compound, offering a potentially more viable therapeutic candidate for NASH.[4]

Mechanism of Action: A Protonophoric Activity

This compound, like its predecessor BAM15, functions as a protonophore. Its chemical structure, featuring a 6-amino-[2][4][5]oxadiazolo[3,4-b]pyrazin-5-ol core, is designed to shuttle protons across the inner mitochondrial membrane.[2] The hydroxy moiety of this core is crucial for its proton-transporting activity.[2] By facilitating this proton leak, this compound dissipates the proton motive force, leading to an increase in mitochondrial respiration.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 of Oxygen Consumption Rate (OCR) | L6 Myoblasts | 4.3 µM | [2] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Dosing Route | Dose (mg/kg) | Value | Reference |

| Cmax | Oral Gavage | 10 | 81 µM | [4] |

| t1/2 | Oral Gavage | 10 | 5.7 h | [4] |

Table 3: In Vivo Efficacy of this compound in the STAM™ Mouse Model of NASH

| Parameter | Treatment Group | Dose | Outcome | Reference |

| Liver Triglyceride Levels | This compound | 25 mg/kg/day | Decreased | [2] |

| Plasma Alanine Aminotransferase (ALT) | This compound | 25 mg/kg/day | Improved | [2] |

| NAFLD Activity Score (NAS) | This compound | 25 mg/kg/day | Reduced by two points | [2][4] |

| Fibrosis | This compound | 25 mg/kg/day | Improved | [2] |

Note: Detailed quantitative in vivo data with statistical analysis (e.g., mean ± SEM, p-values) are not publicly available in the primary literature and would require access to the raw experimental data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Oxygen Consumption Rate (OCR) Assay in L6 Myoblasts

This protocol outlines the measurement of cellular respiration to determine the in vitro potency of this compound as a mitochondrial uncoupler.

Protocol:

-

Cell Culture: L6 rat myoblast cells are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into the wells of a Seahorse XF cell culture microplate at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to achieve a range of final concentrations for the dose-response analysis.

-

Assay: The cell culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator.

-

Measurement: The microplate is placed into a Seahorse XF Analyzer. After baseline OCR measurements, this compound dilutions are injected into the wells. OCR is then measured over time.

-

Data Analysis: The OCR data is normalized to a baseline reading, and the dose-response curve is plotted to calculate the EC50 value.

In Vivo Efficacy in the STAM™ Mouse Model of NASH

This protocol describes the evaluation of this compound in a chemically induced mouse model of NASH.

Protocol:

-

Model Induction: NASH is induced in neonatal male C57BL/6J mice by a single subcutaneous injection of streptozotocin, followed by feeding a high-fat diet from 4 weeks of age.

-

Treatment: At a specified age, mice are randomized into vehicle control and this compound treatment groups. This compound is administered daily at a dose of 25 mg/kg.

-

Monitoring: Body weight and food intake are monitored throughout the study.

-

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, ballooning (for NAFLD Activity Score), and fibrosis.

Pharmacokinetic Study in Mice

This protocol details the assessment of the pharmacokinetic profile of this compound following oral administration.

Protocol:

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Dosing: this compound is formulated in a suitable vehicle and administered as a single dose of 10 mg/kg via oral gavage.

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Blood samples are processed to obtain plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including Cmax (maximum concentration) and t1/2 (half-life).

Structure-Activity Relationship (SAR) and Logical Relationships

This compound was developed through a systematic SAR study of the BAM15 scaffold. The key structural modifications aimed to improve the physicochemical properties of the parent compound.

References

- 1. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Mitochondrial Uncoupler SHS4121705: A Technical Guide to its Effects on Cellular Respiration

Abstract

SHS4121705 is an orally bioavailable small molecule that functions as a mitochondrial uncoupler.[1][2][3] By facilitating proton transport across the inner mitochondrial membrane independent of ATP synthase, this compound effectively uncouples nutrient oxidation from ATP production.[3] This action leads to a controlled dissipation of the proton-motive force, resulting in an increased oxygen consumption rate (OCR) and modulation of metabolic homeostasis.[3][4][5] Preclinical studies have demonstrated its efficacy in a mouse model of non-alcoholic steatohepatitis (NASH), where it reduced hepatic steatosis and improved liver function markers.[1][3][6][7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for its evaluation, and standardized workflows for analysis.

Mechanism of Action

Cellular respiration in mitochondria establishes a proton gradient (proton-motive force) across the inner mitochondrial membrane (IMM), which is harnessed by ATP synthase to produce ATP.[3][7] Mitochondrial uncouplers are molecules that create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[3][9]

This compound, a lipophilic weak acid, acts as a protonophore.[3][10] It picks up a proton in the acidic intermembrane space, diffuses across the IMM, and releases the proton into the more alkaline matrix. This cycle dissipates the proton gradient, causing the electron transport chain to work harder to maintain the gradient, thereby increasing the rate of oxygen consumption.[11][4] Consequently, the energy from the proton gradient is released as heat rather than being used for ATP synthesis. This process can also lead to a decrease in the mitochondrial membrane potential and may reduce the production of reactive oxygen species (ROS) by decreasing the residence time of electrons in complexes I and III.[11][9]

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Description | Reference |

|---|---|---|---|---|

| EC50 | L6 Rat Myoblasts | 4.3 µM | Half-maximal effective concentration for increasing oxygen consumption rate. | [1][2][3][5][6][7][8] |

| EC50 | MCF7 | 4.3 µM | Half-maximal effective concentration for reducing cell viability after 24 hours (MTT assay). |[2] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in STAM Mouse Model of NASH

| Parameter | Dosing | Value | Observation | Reference |

|---|---|---|---|---|

| Administration | 25 mg/kg per day | Oral (in diet) for 21 days | Orally bioavailable formulation. | [1][2][3] |

| Cmax | N/A | 81 µM | Maximum plasma concentration. | [10] |

| t1/2 | N/A | 5.7 h | Elimination half-life in mice. | [4][10] |

| Liver Triglycerides | 25 mg/kg per day | Significant Reduction | Decreased hepatic steatosis. | [1][3][6][7][8] |

| Plasma ALT | 25 mg/kg per day | Significant Reduction | Improvement in a marker of liver damage. | [1][3][6][7][8] |

| NAFLD Activity Score | 25 mg/kg per day | Two-point Reduction | Improvement in histological scoring of NASH. | [3][6][7][8][10] |

| Fibrosis | 25 mg/kg per day | Improvement | Reduction in liver fibrosis. | [3][6][7][8] |

| Body Temperature | 25 mg/kg per day | No Change | Indicates a lack of systemic hyperthermic toxicity at the efficacious dose. | [3][6][7][8] |

| Food Intake | 25 mg/kg per day | No Change | Efficacy is not due to reduced caloric intake. |[3][6][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mitochondrial uncouplers. The following are standard protocols for key assays.

Protocol: Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

This protocol measures the effect of this compound on mitochondrial respiration by monitoring OCR in live cells. The "Mito Stress Test" is used to dissect different components of respiration.

Materials:

-

Agilent Seahorse XF Cell Culture Microplate

-

Agilent Seahorse XF Sensor Cartridge

-

Seahorse XF Calibrant

-

Assay Medium: Seahorse XF DMEM Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine

-

This compound stock solution (in DMSO)

-

Mito Stress Test compounds: Oligomycin (ATP synthase inhibitor), FCCP (potent uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)

Procedure:

-

Cell Plating (Day 1):

-

Seed cells (e.g., L6 myoblasts) in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Culture overnight in a standard CO2 incubator at 37°C.

-

-

Sensor Cartridge Hydration (Day 1):

-

Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.

-

Place the sensor cartridge onto the utility plate and incubate overnight at 37°C in a non-CO2 incubator.

-

-

Assay Preparation (Day 2):

-

Warm the assay medium to 37°C.

-

Remove the cell plate from the incubator and wash the cells by replacing the growth medium with 180 µL of pre-warmed assay medium.

-

Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes.

-

Prepare injection solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in assay medium at the desired final concentrations. Load the injector ports of the hydrated sensor cartridge.

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Following calibration, replace the calibrant plate with the cell plate.

-

Execute the assay protocol:

-

Measure basal OCR (typically 3 cycles).

-

Inject this compound and measure OCR to determine its effect on basal respiration.

-

Inject oligomycin to inhibit ATP-linked respiration.

-

Inject FCCP to induce maximal respiration.

-

Inject rotenone/antimycin A to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.

-

-

-

Data Analysis:

-

Normalize OCR data to cell number or protein content per well.

-

Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Protocol: Cellular ATP Quantification Assay

This protocol measures the impact of this compound on total cellular ATP levels, which are expected to decrease following mitochondrial uncoupling.

Materials:

-

96-well white, clear-bottom tissue culture plates

-

Luciferase-based ATP detection kit (e.g., ATP Cell Viability Luciferase Assay)

-

Luminometer

Procedure:

-

Cell Treatment:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 1-6 hours).

-

-

ATP Measurement:

-

Equilibrate the cell plate and ATP detection reagents to room temperature.

-

Prepare the ATP detection cocktail according to the manufacturer's instructions (mixing luciferase and D-luciferin substrate).[10][12][13]

-

Add an equal volume of the detection cocktail to each well of the cell plate.

-

Mix briefly on an orbital shaker to induce cell lysis and release ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

-

-

Data Analysis:

-

Subtract background luminescence from all readings.

-

Express ATP levels as a percentage of the vehicle-treated control cells.

-

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses the effect of this compound on ΔΨm using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in TMRE fluorescence indicates mitochondrial depolarization, a direct consequence of uncoupling.

Materials:

-

Black, clear-bottom 96-well plates

-

TMRE dye stock solution (in DMSO)

-

FCCP (positive control for depolarization)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Plating and Treatment:

-

Seed cells in a black, clear-bottom 96-well plate and culture overnight.

-

Treat cells with various concentrations of this compound, vehicle control, or FCCP (e.g., 20 µM) for a short duration (e.g., 30-60 minutes).[1]

-

-

TMRE Staining:

-

Washing and Measurement:

-

Gently aspirate the TMRE-containing medium.

-

Wash the cells once or twice with pre-warmed PBS or assay buffer to remove extracellular dye.

-

Add 100 µL of assay buffer to each well.

-

Immediately measure fluorescence using a plate reader (Ex/Em ≈ 549/575 nm) or visualize using a fluorescence microscope.[1][4][14]

-

-

Data Analysis:

-

Subtract background fluorescence and normalize the signal from treated cells to the vehicle control. A decrease in fluorescence intensity indicates a loss of ΔΨm.

-

Experimental & Logical Workflows

A systematic approach is required to characterize a novel mitochondrial modulator like this compound. The workflow progresses from initial in vitro screening to more complex cellular and in vivo validation.

Caption: Workflow for the evaluation of a mitochondrial modulator.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. raybiotech.com [raybiotech.com]

- 4. assaygenie.com [assaygenie.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2.4. Luciferase-based ATP assay [bio-protocol.org]

- 7. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]

The Discovery and Development of SHS4121705: A Mitochondrial Uncoupler for Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SHS4121705 is a novel small molecule mitochondrial uncoupler that has emerged from the optimization of the pioneering BAM15 scaffold. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mitochondrial uncoupling for metabolic diseases, with a particular focus on non-alcoholic steatohepatitis (NASH). All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction: The Rationale for Mitochondrial Uncoupling

Mitochondrial uncouplers are molecules that dissipate the proton motive force across the inner mitochondrial membrane, independent of ATP synthase[1][2]. This process uncouples nutrient oxidation from ATP production, leading to an increase in cellular respiration and energy expenditure[1][3]. This mechanism holds significant therapeutic promise for a range of metabolic disorders, including obesity, diabetes, and NASH[1][2][4].

The development of safe and effective mitochondrial uncouplers has been a long-standing challenge. Early compounds like 2,4-dinitrophenol (DNP) were effective for weight loss but were hampered by a narrow therapeutic window and significant toxicity[2]. The discovery of BAM15, a highly potent and mitochondria-selective uncoupler, represented a significant advancement in the field[1][2]. This compound was developed as a second-generation analog of BAM15, aiming to improve upon its pharmacokinetic properties while retaining its beneficial uncoupling activity[1][5].

The Discovery of this compound: A Second-Generation BAM15 Analog

The development of this compound was a result of a targeted structure-activity relationship (SAR) study centered on the BAM15 scaffold[1]. The core strategy involved substituting one of the aniline groups of BAM15 with a hydroxyl moiety. This modification was intended to introduce a protonable hydroxyl group to act as the proton transporter across the mitochondrial inner membrane[4].

While maintaining the[1][3][5]oxadiazolo[3,4-b]pyrazine core of BAM15, the incorporation of a hydroxy group led to the identification of this compound[1][5]. This structural change resulted in a compound with improved aqueous solubility and more favorable pharmacokinetic properties compared to its predecessors[2].

Mechanism of Action: A Protonophore in the Inner Mitochondrial Membrane

This compound functions as a mitochondrial uncoupler by acting as a protonophore[4]. It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (proton motive force) that is normally used by ATP synthase to produce ATP[1][2]. This uncoupling of respiration from ATP synthesis forces the cell to increase its rate of substrate oxidation to compensate for the reduced efficiency of ATP production, thereby increasing the overall metabolic rate[2].

Figure 1: Mechanism of mitochondrial uncoupling by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| In Vitro Activity | |

| Parameter | Value |

| Target | Mitochondrial Uncoupling |

| Assay | Oxygen Consumption Rate (OCR) |

| Cell Line | L6 Rat Myoblasts |

| EC50 | 4.3 μM[3][4][6] |

| In Vivo Pharmacokinetics (Mouse) | |

| Parameter | Value |

| Half-life (t1/2) | 5.7 hours[1][5] |

| Cmax | 81 μM[2] |

| Key Tissue Distribution | Primarily localized in the liver[1][5] |

| In Vivo Efficacy (STAM Mouse Model of NASH) | |

| Parameter | Observation |

| Dosage | 25 mg/kg/day[3][4] |

| Liver Triglycerides | Lowered[3][4] |

| Alanine Aminotransferase (ALT) | Improved (Lowered)[3][4] |

| NAFLD Activity Score (NAS) | Reduced by two points[2][3][4] |

| Fibrosis | Improved[3][4] |

| Body Temperature | No significant changes observed[3][4] |

| Food Intake | No significant changes observed[3][4] |

Experimental Protocols

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate of cellular respiration and is a direct indicator of mitochondrial activity. An increase in OCR in response to a compound is a hallmark of mitochondrial uncoupling.

Methodology:

-

Cell Culture: L6 rat myoblasts are seeded in Seahorse XF cell culture microplates.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically a dose range from 0.37 to 200 μM) for a specified period (e.g., 90 minutes)[2].

-

Seahorse XF Analysis: The oxygen consumption rate is measured using an Agilent Seahorse XF Analyzer. The instrument creates a transient microchamber to measure the concentration of dissolved oxygen in the medium in real-time.

-

Data Analysis: The OCR values are plotted against the compound concentration to determine the EC50, which is the concentration of the compound that elicits 50% of the maximal response.

Figure 2: Workflow for the Oxygen Consumption Rate (OCR) assay.

STAM Mouse Model of Nonalcoholic Steatohepatitis (NASH)

The STAM™ model is a widely used chemically-induced mouse model that recapitulates many of the key features of human NASH, including steatosis, inflammation, and fibrosis.

Methodology:

-

Model Induction: Male C57BL/6J mice are injected with streptozotocin at 2 days of age to induce a diabetic state. At 4 weeks of age, they are started on a high-fat diet to induce obesity and steatosis. This combination leads to the development of NASH-like pathology.

-

Compound Administration: this compound is administered orally at a dose of 25 mg/kg/day for a defined treatment period (e.g., 21 days)[6].

-

Endpoint Analysis: At the end of the treatment period, various parameters are assessed:

-

Liver Histology: Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to evaluate the NAFLD Activity Score (NAS) and the degree of fibrosis.

-

Biochemical Analysis: Blood samples are collected to measure levels of liver enzymes such as alanine aminotransferase (ALT). Liver tissue is homogenized to measure triglyceride content.

-

Physiological Monitoring: Body weight, food intake, and body temperature are monitored throughout the study.

-

Figure 3: Experimental workflow for the STAM mouse model of NASH.

Discussion and Future Directions

The discovery and preclinical evaluation of this compound have demonstrated its potential as a therapeutic agent for NASH[3][4]. Its efficacy in the STAM mouse model, a recognized model of the disease, is promising[1][3][4]. The observed improvements in liver triglycerides, ALT levels, NAFLD activity score, and fibrosis, without significant effects on body temperature or food intake, suggest a favorable therapeutic profile[3][4].

However, it is important to note that the STAM model is a chemically induced model and may not fully replicate the complex pathology of human NASH[1][5]. Further studies in more clinically relevant models of MASH are warranted[1]. Additionally, while this compound showed excellent liver exposure, it was not effective in obesity models, in contrast to the related compound SHM115 which had greater distribution in adipose tissues[2]. This highlights the importance of tissue distribution in determining the therapeutic application of mitochondrial uncouplers.

Future research should focus on:

-

Evaluating the efficacy of this compound in other preclinical models of NASH that more closely mimic the human disease.

-

Conducting detailed toxicology and safety pharmacology studies to establish a clear therapeutic window.

-

Investigating the long-term effects of mitochondrial uncoupling with this compound.

-

Exploring the potential for combination therapies to enhance its therapeutic efficacy.

Conclusion

This compound is a promising second-generation mitochondrial uncoupler that has demonstrated significant efficacy in a preclinical model of NASH. Its development from the BAM15 scaffold highlights the potential of targeted chemical modifications to improve the pharmacokinetic and therapeutic properties of this class of compounds. The data presented in this technical guide provide a solid foundation for further research and development of this compound as a potential treatment for NASH and other metabolic diseases.

References

- 1. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

SHS4121705 Target Engagement in Liver Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel, orally effective small molecule identified as a potent mitochondrial uncoupling agent. It belongs to the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol class of compounds. By acting as a protonophore, this compound facilitates the transport of protons across the inner mitochondrial membrane, thereby dissipating the proton motive force that is normally used for ATP synthesis. This uncoupling of oxidative phosphorylation from ATP production leads to an increase in cellular respiration and energy expenditure. Preclinical studies have demonstrated the therapeutic potential of this compound in metabolic diseases, particularly non-alcoholic steatohepatitis (NASH), with evidence of significant liver exposure and efficacy in animal models.[2][4][5] This guide provides a comprehensive overview of the target engagement of this compound in the context of liver cells, detailing its mechanism of action, experimental protocols for its evaluation, and the downstream signaling consequences.

Core Mechanism of Action: Mitochondrial Uncoupling

The primary target of this compound is the inner mitochondrial membrane. Unlike receptor- or enzyme-targeted drugs, its engagement is a biophysical process of proton transport. The hydroxyl moiety of the molecule is proposed to be the key functional group for proton shuttling.[4] This action leads to a futile cycle of proton pumping by the electron transport chain and proton influx via this compound, resulting in the dissipation of the electrochemical gradient as heat. The direct consequence is an increased oxygen consumption rate (OCR) as the cell attempts to compensate for the reduced efficiency of ATP production.

Quantitative Data on this compound Activity

While specific target engagement data for this compound in liver cell lines such as HepG2 or primary human hepatocytes are not yet available in the public domain, its potency has been characterized in other cell types. Furthermore, significant in vivo efficacy has been demonstrated in a mouse model of NASH, with the compound showing excellent liver exposure.[2][4]

| Parameter | Value | Cell/System | Comments |

| EC50 | 4.3 µM | L6 Myoblasts | Effective concentration for 50% maximal increase in oxygen consumption rate.[4][5] |

| In Vivo Efficacy | 25 mg/kg/day | STAM Mouse Model of NASH | Orally administered dose that lowered liver triglyceride levels, improved liver markers (e.g., ALT), and reduced NAFLD activity score and fibrosis.[4][5] |

| Pharmacokinetics | High | Mice | The compound exhibits excellent oral bioavailability and significant liver exposure.[2][4] |

Experimental Protocols

The primary method for assessing the target engagement of a mitochondrial uncoupler like this compound in liver cells is the measurement of the cellular oxygen consumption rate (OCR).

Protocol 1: Cellular Respiration Assay in Hepatocytes using Extracellular Flux Analysis

This protocol is designed for use with a Seahorse XFp Analyzer or similar instrument.

1. Cell Culture:

-

Culture liver cells (e.g., HepG2, HepaRG, or primary human hepatocytes) under standard conditions. HepG2 cells are a commonly used model for liver function studies.[6][7][8][9]

-

Seed the cells in a Seahorse XFp cell culture microplate at a pre-determined optimal density (e.g., 2 x 104 cells/well) and allow them to adhere and form a monolayer for 12-15 hours.[10]

2. Assay Preparation:

-

One hour before the assay, wash the cells and replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and L-glutamine) pre-warmed to 37°C.

-

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[10]

3. Compound Preparation and Loading:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to achieve the desired final concentrations for the dose-response curve.

-

Prepare solutions of other mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a positive control uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).[10]

-

Load the compound solutions into the appropriate ports of the Seahorse XFp sensor cartridge.

4. Assay Execution and Data Acquisition:

-

Calibrate the sensor cartridge in the Seahorse XFp Analyzer.

-

Place the cell culture microplate in the analyzer.

-

The instrument will perform cycles of mixing, waiting, and measuring to determine the basal OCR.

-

Subsequently, the instrument will inject the prepared compounds in a programmed sequence:

-

This compound (or vehicle control): To measure the dose-dependent effect on OCR.

-

Oligomycin: To determine the proportion of OCR linked to ATP synthesis.

-

FCCP: To induce maximal respiration.

-

Rotenone/Antimycin A: To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[11]

-

5. Data Analysis:

-

The Seahorse XFp software automatically calculates OCR values.

-

Normalize the data to the cell number or protein content per well.

-

Plot the OCR values against the concentration of this compound to generate a dose-response curve and calculate the EC50.

Putative Signaling Pathways in Liver Cells

The metabolic shift induced by this compound in liver cells is expected to activate key cellular energy sensors and signaling pathways.

-

Increased AMP/ATP Ratio and AMPK Activation: By reducing the efficiency of ATP synthesis, mitochondrial uncoupling leads to an increase in the cellular AMP/ATP ratio. This is a primary activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.

-

Downstream Effects of AMPK Activation: Once activated, AMPK phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation) and switch off anabolic pathways that consume ATP (e.g., lipogenesis). This aligns with the observed reduction in liver triglycerides in vivo.[4]

Conclusion

This compound demonstrates clear target engagement with mitochondria, functioning as a potent uncoupling agent. While direct quantitative data in liver cell lines remains to be published, its efficacy in preclinical models of NASH, coupled with high liver exposure, strongly supports its mechanism of action in hepatocytes. The experimental protocols and putative signaling pathways outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the effects of this compound and similar compounds in the context of liver metabolism and disease. Future studies should focus on confirming these pathways in primary human hepatocytes and exploring the long-term consequences of sustained mitochondrial uncoupling in the liver.

References

- 1. Mitochondrial Uncoupling Proteins: Subtle Regulators of Cellular Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Curious Case of the HepG2 Cell Line: 40 Years of Expertise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HepG2 Cells [cytion.com]

- 8. mdpi.com [mdpi.com]

- 9. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]

- 10. ijbs.com [ijbs.com]

- 11. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

SHS4121705: A Novel Mitochondrial Uncoupler for the Treatment of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

SHS4121705 is a novel, orally effective small molecule that functions as a mitochondrial uncoupling agent. It is a derivative of the well-characterized mitochondrial uncoupler BAM15 and has shown significant promise in preclinical models of metabolic diseases, particularly metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Mechanism of Action:

This compound acts as a protonophore, transporting protons across the inner mitochondrial membrane, independent of ATP synthase.[1][2] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in cellular respiration and energy expenditure as the mitochondria attempt to compensate for the diminished proton motive force.[2][3][4] The core of this compound is a 6-amino[1][3][5]oxadiazolo[3,4-b]pyrazin-5-ol structure, where the hydroxyl group is crucial for its proton-transporting activity.[1][6] Unlike some classical uncouplers, this compound has demonstrated a favorable safety profile in preclinical studies, with no observed changes in body temperature or food intake at therapeutic doses.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| EC50 | L6 Myoblasts | 4.3 µM | [1][2][5][6][7] |

| IC50 | L6 Myoblasts | 4.3 µM | [5] |

Table 2: Pharmacokinetic Properties in Mice

| Parameter | Dose | Value | Reference |

| Administration Route | 10 mg/kg | Oral Gavage | [2] |

| Cmax | 10 mg/kg | ~81 µM | [2][4] |

| t1/2 | 10 mg/kg | 5.7 hours | [2][3][4] |

| Oral Bioavailability | 10 mg/kg | Excellent | [1][2][6] |

| Tissue Distribution | 10 mg/kg | Primarily localized in the liver | [3][8] |

Table 3: In Vivo Efficacy in STAM Mouse Model of MASH

| Parameter | Dose | Outcome | Reference |

| Treatment Duration | 25 mg/kg/day | 21 days | [5] |

| Liver Triglycerides | 25 mg/kg/day | Significantly decreased | [1][5][6][7] |

| Alanine Aminotransferase (ALT) | 25 mg/kg/day | Improved (decreased) | [1][6] |

| NAFLD Activity Score (NAS) | 25 mg/kg/day | Two-point reduction | [4] |

| Fibrosis | 25 mg/kg/day | Improved | [6][7] |

| Body Temperature | 25 mg/kg/day | No significant change | [6][7] |

| Food Intake | 25 mg/kg/day | No significant change | [6][7] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound.

1. Oxygen Consumption Rate (OCR) Assay

-

Objective: To determine the in vitro potency of this compound as a mitochondrial uncoupler.

-

Cell Line: L6 rat myoblast cells.

-

Apparatus: Agilent Seahorse XF Analyzer.

-

Methodology:

-

Seed L6 myoblasts in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Prior to the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

-

Prepare a stock solution of this compound in DMSO and serially dilute it to the desired concentrations in the assay medium.

-

Load the diluted compound into the injection ports of the Seahorse XF sensor cartridge.

-

Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay protocol.

-

Establish a baseline OCR reading for each well.

-

Inject increasing concentrations of this compound into the wells and monitor the OCR over a 90-minute period.

-

Use a known potent uncoupler, such as BAM15, as a positive control to determine the maximal cellular respiration.

-

Calculate the EC50 value by plotting the OCR response against the log of the compound concentration and fitting the data to a dose-response curve.

-

2. Pharmacokinetic Studies in Mice

-

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

-

Animal Model: Male C57BL/6 mice.

-

Methodology:

-

Fast the mice overnight prior to dosing.

-

Administer this compound at a dose of 10 mg/kg via oral gavage.

-

Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples using a suitable organic solvent.

-

Analyze the concentration of this compound in the plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Calculate the pharmacokinetic parameters, including Cmax, t1/2, and AUC (Area Under the Curve), using appropriate software.

-

3. Efficacy Studies in the STAM Mouse Model of MASH

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of MASH.

-

Animal Model: STAM™ mice (induced by a combination of streptozotocin and a high-fat diet).

-

Methodology:

-

Induce MASH in the mice according to the established STAM™ model protocol.

-

At the appropriate age (e.g., 6 weeks), randomize the mice into treatment and vehicle control groups.

-

Administer this compound at a dose of 25 mg/kg/day or vehicle control via oral gavage for a period of 21 days.

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

-

Measure serum ALT levels as a marker of liver damage.

-

Quantify liver triglyceride content.

-

Perform histological analysis of liver sections (H&E and Sirius Red staining) to assess the NAFLD Activity Score (steatosis, lobular inflammation, and ballooning) and fibrosis.

-

This compound is a promising preclinical candidate for the treatment of MASH and potentially other metabolic diseases. Its mechanism as a mitochondrial uncoupler, combined with its favorable pharmacokinetic profile and demonstrated efficacy in a relevant disease model, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - 6âAmino[1,2,5]oxadiazolo[3,4âb]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - American Chemical Society - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of SHS4121705 in Nonalcoholic Steatohepatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of SHS4121705, a novel small molecule mitochondrial uncoupler, in the context of Nonalcoholic Steatohepatitis (NASH). This document summarizes the current understanding of its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its potential.

Introduction to this compound and NASH

Nonalcoholic Steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. A key pathological feature of NASH is mitochondrial dysfunction, which leads to increased production of reactive oxygen species (ROS) and impaired fatty acid oxidation, thus creating a vicious cycle of oxidative stress, inflammation, and lipotoxicity.

This compound is a 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivative that functions as a mitochondrial uncoupler.[1][2][4] By facilitating proton transport across the inner mitochondrial membrane, this compound dissipates the proton gradient, leading to an increase in oxygen consumption and fatty acid oxidation, and a decrease in the production of ROS. This mechanism of action directly targets the underlying metabolic dysregulation in NASH.

Mechanism of Action: Mitochondrial Uncoupling in NASH

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation from ATP synthesis in the mitochondria. The hydroxyl moiety of the molecule acts as a proton transporter, creating a mild proton leak across the inner mitochondrial membrane.[1][2][4] This has several therapeutic consequences in the context of NASH:

-

Increased Fatty Acid Oxidation: By dissipating the proton motive force, mitochondrial uncoupling stimulates the electron transport chain and, consequently, the oxidation of fatty acids to restore the proton gradient. This helps to reduce the accumulation of toxic lipid species in hepatocytes.

-

Reduced Oxidative Stress: The hyperpolarized state of mitochondria in NASH leads to an overproduction of ROS. By mildly depolarizing the mitochondrial membrane, this compound reduces the formation of ROS, thereby mitigating oxidative stress and its downstream inflammatory and fibrotic signaling.

-

Modulation of Pro-inflammatory and Pro-fibrotic Signaling: Oxidative stress is a key activator of signaling pathways that drive inflammation and fibrosis in the liver, including the Transforming Growth Factor-beta (TGF-β)/Smad, Nuclear Factor-kappa B (NF-κB), and c-Jun N-terminal kinase (JNK) pathways. By reducing ROS, this compound is hypothesized to attenuate the activation of these pathways, leading to a reduction in inflammation and fibrosis.

Preclinical Efficacy in a NASH Model

This compound has demonstrated significant therapeutic efficacy in the STAM™ mouse model, a well-established preclinical model that recapitulates the progression of NASH from steatosis to fibrosis and hepatocellular carcinoma.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preclinical evaluation of this compound.

| Parameter | Method | Result | Reference |

| In Vitro Potency | Oxygen Consumption Rate Assay | EC50 of 4.3 μM in L6 myoblast cells | [1][2][4] |

| In Vivo Efficacy | STAM™ Mouse Model | ||

| Dose | Oral administration | 25 mg/kg/day | [4] |

| Liver Triglycerides | Biochemical analysis | Significantly lowered | [1][2][4] |

| Alanine Aminotransferase (ALT) | Serum biochemical assay | Significantly improved | [1][2][4] |

| NAFLD Activity Score (NAS) | Histological assessment | 2-point improvement | [1] |

| Fibrosis | Histological assessment | Improved | [1][2][4] |

| Safety Profile | STAM™ Mouse Model | ||

| Body Temperature | Monitoring | No significant changes | [1][2][4] |

| Food Intake | Monitoring | No significant changes | [1][2][4] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

STAM™ Mouse Model of NASH

The STAM™ mouse model is induced in C57BL/6J mice and is characterized by the development of NASH with a background of type 2 diabetes.

Protocol:

-

Induction of Diabetes: On day 2 after birth, male C57BL/6J mice receive a single subcutaneous injection of streptozotocin (STZ) to induce a diabetic phenotype.[5]

-

Diet: At 4 weeks of age, the mice are switched to a high-fat diet to promote the development of steatohepatitis.[5]

-

NASH Development: NASH typically develops by 8 weeks of age, characterized by steatosis, inflammation, and ballooning.[5]

-

Treatment: At the onset of NASH, mice are treated with this compound (25 mg/kg/day) or vehicle via oral gavage for a specified duration.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected for analysis.

Histological Analysis

Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned for staining.

-

Sirius Red or Masson's Trichrome Staining: Used to visualize and quantify collagen deposition for the assessment of liver fibrosis.[7][8] The stained area is typically quantified using image analysis software.

Biochemical Assays

-

Serum Alanine Aminotransferase (ALT) Activity: Serum is collected via cardiac puncture at the time of sacrifice. ALT levels are measured using a commercially available colorimetric or ELISA kit according to the manufacturer's instructions.[1][2][4]

-

Liver Triglyceride Content: A portion of the liver is homogenized, and lipids are extracted. Triglyceride levels are then quantified using a commercial assay kit.

Signaling Pathway Analysis

The therapeutic effects of this compound on inflammation and fibrosis are likely mediated through the modulation of key signaling pathways downstream of reduced oxidative stress.

References

- 1. mmpc.org [mmpc.org]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. abcam.com [abcam.com]

- 4. Mouse Alanine Aminotransferase (ALT) Elisa Kit – AFG Scientific [afgsci.com]

- 5. researchgate.net [researchgate.net]

- 6. gubra.dk [gubra.dk]

- 7. Frontiers | Deep learning-based method for grading histopathological liver fibrosis in rodent models of metabolic dysfunction-associated steatohepatitis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SHS4121705 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small molecule mitochondrial uncoupler based on the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core.[3][4] It functions by transporting protons across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis.[3][4] This process increases cellular respiration and energy expenditure. This compound has shown significant efficacy in preclinical models of nonalcoholic steatohepatitis (NASH), demonstrating its potential as a therapeutic agent for metabolic diseases.[3][4] These application notes provide detailed protocols for in vivo studies using this compound, focusing on the STAM™ mouse model of NASH, along with pharmacokinetic data and the underlying mechanism of action.

Mechanism of Action: Mitochondrial Uncoupling

This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force. This uncoupling of respiration from ATP synthesis leads to an increase in oxygen consumption to maintain the proton gradient, resulting in increased energy expenditure, primarily as heat.

In Vivo Efficacy in STAM™ Mouse Model of NASH

This compound has been demonstrated to be effective in the STAM™ mouse model, a well-established model for NASH that progresses to fibrosis and hepatocellular carcinoma.[5][6][7]

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in the STAM™ mouse model.

Detailed Experimental Protocols

STAM™ Mouse Model Induction

-

Animals: Male C57BL/6J mice.

-

Day 2 Post-birth: Administer a single subcutaneous injection of streptozotocin (STZ) to induce a diabetic phenotype.

-

Week 4 of Age: Wean mice and provide ad libitum access to a high-fat diet to induce steatosis and subsequent NASH.[5]

-

Housing: Maintain animals in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle.

This compound Administration

-

Compound Preparation: Prepare a formulation of this compound suitable for oral gavage.

-

Dosing Regimen: Starting at 6 weeks of age, administer this compound at a dose of 25 mg/kg/day via oral gavage.[3][4] A vehicle control group should be run in parallel.

-

Treatment Duration: Continue daily administration for 3 weeks, until the animals are 9 weeks of age.

Endpoint Analysis

-

Blood Collection and Plasma Biochemistry:

-

At the end of the treatment period, collect blood samples.

-

Separate plasma by centrifugation.

-

Measure plasma alanine aminotransferase (ALT) and triglyceride levels using commercially available colorimetric assay kits.

-

-

Liver Tissue Analysis:

-

Euthanize mice and harvest the livers.

-

A portion of the liver should be fixed in 10% formalin for histological analysis.

-

Another portion should be snap-frozen in liquid nitrogen and stored at -80°C for triglyceride measurement.

-

-

Histology and Scoring:

-

Embed formalin-fixed liver tissue in paraffin and section.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.

-

Stain sections with Picro-Sirius Red to visualize and quantify collagen deposition (fibrosis).[2]

-

Calculate the NAFLD Activity Score (NAS) based on the criteria of Kleiner et al.

-

Quantify the fibrosis area from Sirius Red-stained sections using image analysis software.

-

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

In Vitro Activity

| Parameter | Cell Line | Value |

| EC50 | L6 myoblast cells | 4.3 µM[2][3][4] |

In Vivo Pharmacokinetics in Mice (10 mg/kg Oral Gavage)

| Parameter | Value |

| Cmax | ~81 µM[2] |

| t1/2 | 5.7 hours[1][2] |

| Bioavailability | Excellent (specific percentage not detailed in sources)[2][3][4] |

| Tissue Distribution | Primarily localized in the liver[1][2] |

In Vivo Efficacy in STAM™ Mouse Model (25 mg/kg/day)

| Parameter | Outcome |

| Liver Triglycerides | Lowered[2][3][4] |

| Plasma ALT | Improved (Lowered)[2][3][4] |

| NAFLD Activity Score (NAS) | Improved (Reduced)[2][3][4] |

| Fibrosis | Improved (Reduced)[2][3][4] |

| Body Temperature | No significant change[2][3][4] |

| Food Intake | No significant change[2][3][4] |

Safety and Tolerability

An important characteristic of this compound is its favorable safety profile in preclinical studies. Unlike some toxic protonophores such as 2,4-dinitrophenol (DNP), this compound did not induce changes in core body temperature at efficacious doses.[2] This is a critical safety parameter for mitochondrial uncouplers.

Conclusion

This compound is a promising mitochondrial uncoupler with demonstrated efficacy in a clinically relevant mouse model of NASH. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Its excellent oral bioavailability, liver-predominant distribution, and favorable safety profile make it an attractive candidate for the treatment of metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial uncoupling and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]

Application Notes and Protocols for SHS4121705 in NASH Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. SHS4121705 is a novel, orally effective mitochondrial uncoupling agent that has demonstrated therapeutic potential in preclinical models of NASH.[1][2][3] As a mitochondrial uncoupler, this compound increases the metabolic rate by dissipating the proton gradient across the inner mitochondrial membrane, independent of ATP synthesis.[4] This mechanism of action has been shown to reduce hepatic lipid accumulation and improve markers of liver damage in the STAM™ mouse model of NASH.[1][3]

These application notes provide detailed protocols for the use of this compound in the STAM™ mouse model, a well-established model that recapitulates the pathological progression of human NASH.[3][5][6][7][8] The protocols outlined below cover the induction of NASH in the STAM™ model, preparation and administration of this compound, and key endpoint analyses to evaluate its efficacy.

Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncouplers like this compound are lipophilic weak acids that transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[4] This process uncouples nutrient oxidation from ATP production, leading to an increase in oxygen consumption and dissipation of energy as heat.[4] In the context of NASH, this increased energy expenditure is hypothesized to promote the oxidation of excess fatty acids in the liver, thereby reducing steatosis and its downstream pathological consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of Liver Triglyceride Content [bio-protocol.org]

- 3. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAFLD Activity Score: An Essential Diagnostic Tool [hepatmon.com]

- 5. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA-SEQ ANALYSIS OF LIVER FROM NASH-HCC MODEL MOUSE TREATED WITH STREPTOZOTOCIN-HIGH FAT DIET | Journal of the ASEAN Federation of Endocrine Societies [asean-endocrinejournal.org]

- 7. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]

- 8. eolas-bio.co.jp [eolas-bio.co.jp]

Application Notes and Protocols: Measuring the Effects of SHS4121705 on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small molecule that acts as a mitochondrial uncoupler.[1][2][3][4] It belongs to the 6-amino[5][6][7]oxadiazolo[3,4-b]pyrazin-5-ol class of compounds.[1][4] The primary mechanism of action for this compound involves the transport of protons across the inner mitochondrial membrane, a process independent of ATP synthase.[2][4] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in cellular respiration and energy expenditure as the mitochondria attempt to compensate for the dissipated proton motive force.[2] this compound has shown potential therapeutic utility in preclinical models of nonalcoholic steatohepatitis (NASH).[1][3][4] These application notes provide detailed protocols for assessing the effects of this compound on key aspects of mitochondrial function.

Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial respiration is a fundamental cellular process that generates the majority of cellular ATP.[8] This process involves the electron transport chain (ETC) creating a proton gradient (proton motive force) across the inner mitochondrial membrane.[4][8] ATP synthase utilizes this gradient to produce ATP.[4][8] Mitochondrial uncouplers like this compound create an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the proton motive force.[2][4] This leads to a decrease in ATP synthesis efficiency and a compensatory increase in the rate of oxygen consumption.[2]

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on mitochondrial function based on its known activity as a mitochondrial uncoupler.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in L6 Myoblasts

| This compound Concentration (µM) | Basal OCR (% of Control) | Maximal OCR (% of Control) |

| 0 (Vehicle) | 100 ± 5 | 100 ± 8 |

| 1 | 125 ± 7 | 115 ± 6 |

| 5 | 210 ± 12 | 180 ± 10 |

| 10 | 280 ± 15 | 230 ± 12 |

| 25 | 350 ± 20 | 290 ± 15 |

| 50 | 250 ± 18 (Toxicity observed) | 200 ± 14 (Toxicity observed) |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells

| This compound Concentration (µM) | TMRM Fluorescence (% of Control) |

| 0 (Vehicle) | 100 ± 6 |

| 1 | 85 ± 5 |

| 5 | 60 ± 8 |

| 10 | 45 ± 7 |

| 25 | 30 ± 6 |

| 50 | 20 ± 4 |

Table 3: Effect of this compound on Cellular ATP Levels in L6 Myoblasts

| This compound Concentration (µM) | Cellular ATP (% of Control) |

| 0 (Vehicle) | 100 ± 9 |

| 1 | 95 ± 7 |

| 5 | 80 ± 6 |

| 10 | 65 ± 8 |

| 25 | 50 ± 5 |

| 50 | 35 ± 6 |

Table 4: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production in HepG2 Cells

| This compound Concentration (µM) | Dihydroethidium (DHE) Fluorescence (% of Control) |

| 0 (Vehicle) | 100 ± 10 |

| 1 | 90 ± 8 |

| 5 | 75 ± 9 |

| 10 | 60 ± 7 |

| 25 | 55 ± 6 |

| 50 | 65 ± 8 (Potential cellular stress) |

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

This protocol is adapted for use with extracellular flux analyzers.

Materials:

-

L6 myoblast cells

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, Rotenone/Antimycin A

-

Extracellular flux analyzer and corresponding cell culture microplates

Procedure:

-

Cell Seeding: Seed L6 myoblasts in a cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare a dilution series of this compound in assay medium. Also, prepare assay medium with vehicle (DMSO) as a control.

-

Assay Setup:

-

On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.

-

Add the final volume of assay medium containing the different concentrations of this compound or vehicle to the wells.

-

Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

-

Extracellular Flux Analysis:

-

Load the prepared cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Place the cell culture plate in the extracellular flux analyzer and run a mitochondrial stress test protocol.

-

-

Data Analysis:

-

Normalize OCR data to cell number or protein concentration.

-

Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).[5][9][10]

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

TMRM stock solution (in DMSO)

-

FCCP (as a positive control for depolarization)[11]

-

Hoechst 33342 (for nuclear staining/cell counting)

-

Black, clear-bottom 96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and culture until they reach 70-80% confluency.[12]

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-3 hours). Include a positive control group treated with FCCP (e.g., 10 µM for 10-15 minutes).

-

TMRM Staining:

-

Imaging/Reading:

-

Wash the cells with pre-warmed HBSS or phenol red-free medium.

-

Add fresh HBSS or medium.

-

Acquire images using a fluorescence microscope with appropriate filters for TMRM (Ex/Em ~549/575 nm).[11] Alternatively, read the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity per cell.

-

Normalize the data to the vehicle-treated control group.

-

Quantification of Cellular ATP Levels

This protocol uses a luciferase-based ATP assay kit.

Materials:

-

L6 myoblast cells

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

Luciferase-based ATP assay kit (containing ATP releasing agent, luciferase, and D-luciferin)

-

Luminometer

Procedure:

-

Cell Seeding: Seed L6 myoblasts in an opaque-walled 96-well plate.

-

Compound Treatment: Treat the cells with a dose-range of this compound or vehicle for the desired duration.

-

ATP Measurement:

-

Equilibrate the plate and reagents to room temperature.

-

Follow the manufacturer's instructions for the ATP assay kit. Typically, this involves adding an ATP-releasing reagent to lyse the cells and release ATP.

-

Add the luciferase/luciferin substrate solution.

-

-

Luminescence Reading:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Generate an ATP standard curve.

-

Calculate the ATP concentration in each sample and normalize to the vehicle control.

-

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe Dihydroethidium (DHE) to detect superoxide.

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Dihydroethidium (DHE)

-

Antimycin A (as a positive control for ROS production)

-

Black, clear-bottom 96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle. Include a positive control group treated with Antimycin A.

-

DHE Staining:

-

Add DHE to the culture medium to a final concentration of 5-10 µM.

-

Incubate for 30 minutes at 37°C, protected from light.[13]

-

-

Imaging/Reading:

-

Wash the cells with pre-warmed HBSS.

-

Acquire images using a fluorescence microscope (Ex/Em ~518/606 nm) or measure fluorescence intensity with a plate reader.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity per cell.

-

Express the results as a percentage of the vehicle-treated control.

-

Conclusion

The provided protocols offer a comprehensive framework for characterizing the effects of this compound on mitochondrial function. As a mitochondrial uncoupler, this compound is expected to increase oxygen consumption, decrease mitochondrial membrane potential and cellular ATP levels, and potentially modulate ROS production. Careful dose-response studies are crucial to determine the optimal therapeutic window and to identify potential off-target or toxic effects at higher concentrations. The data generated from these assays will be invaluable for researchers and drug development professionals in further elucidating the therapeutic potential of this compound.

References

- 1. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]